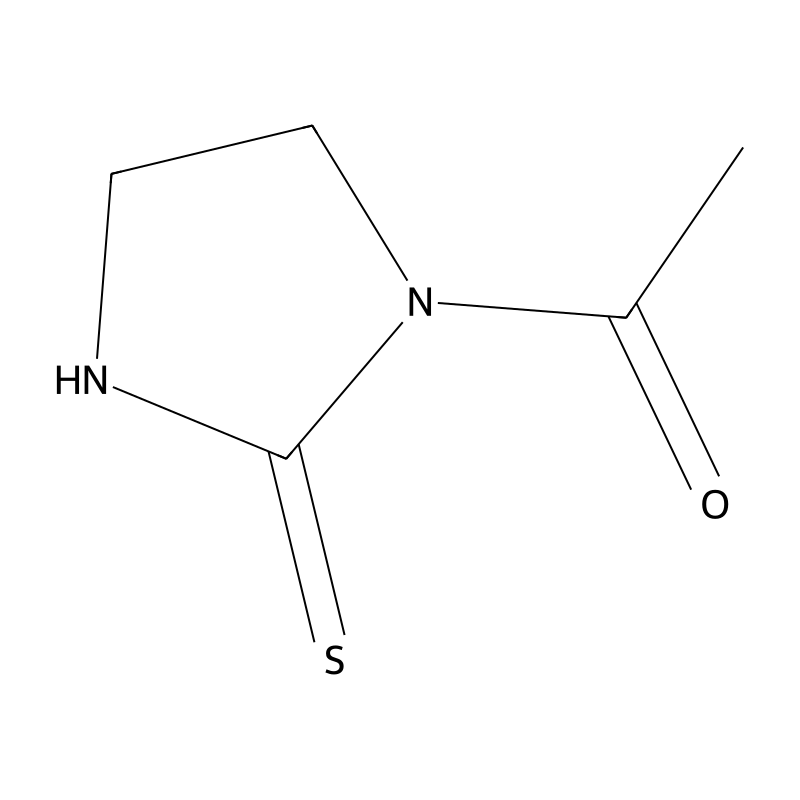1-Acetylimidazolidinethione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
1-Acetylimidazolidinethione is a chemical compound with the molecular formula and is recognized by its unique structure, which includes an imidazolidinethione moiety. This compound features a five-membered ring containing nitrogen and sulfur atoms, making it part of a class of compounds known for their diverse biological and chemical properties. The compound is often studied for its potential applications in pharmaceuticals and biochemistry due to the presence of the acetyl and thione functional groups, which can participate in various
- Nucleophilic Substitution: The thione group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation Reactions: The acetyl group can be involved in acylation reactions, where it transfers its acyl group to other nucleophiles.
- Reduction Reactions: Under certain conditions, the thione can be reduced to form corresponding thiol derivatives.
These reactions are significant for synthesizing derivatives and exploring the reactivity of the compound in various chemical environments.
Research indicates that 1-acetylimidazolidinethione exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, it has been investigated for its antioxidant properties, which may contribute to protective effects against oxidative stress in biological systems. The compound's structural features suggest it could interact with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 1-acetylimidazolidinethione typically involves several steps:
- Formation of Imidazolidinethione: Starting from readily available imidazole derivatives, the thione functionality can be introduced through reaction with sulfur sources.
- Acetylation: The introduction of the acetyl group can be achieved using acetic anhydride or acetyl chloride in the presence of a base to promote nucleophilic attack on the nitrogen atom of the imidazolidine ring.
These methods allow for the efficient production of 1-acetylimidazolidinethione in laboratory settings.
1-Acetylimidazolidinethione has several applications across different fields:
- Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development.
- Agriculture: Potential use as a biopesticide due to its biological activity against pathogens.
- Chemical Research: Utilized in studies exploring thione chemistry and its derivatives.
Interaction studies involving 1-acetylimidazolidinethione have focused on its binding affinity to various biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- Spectroscopic Methods: To analyze changes in spectral properties upon interaction with biomolecules.
Findings from these studies can provide insights into the mechanism of action and potential therapeutic uses of the compound.
Several compounds share structural similarities with 1-acetylimidazolidinethione. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thioacetamide | Contains thioamide group | Antimicrobial |
| Acetylthiosemicarbazone | Thiosemicarbazone derivative | Antimicrobial and antitumor |
| 2-Acetylthiazole | Thiazole ring with acetyl group | Antimicrobial |
Uniqueness
1-Acetylimidazolidinethione stands out due to its specific imidazolidine structure combined with a thione functionality, which is less common compared to other thio compounds. Its unique combination of properties may lead to distinct biological activities not observed in similar compounds.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








